molecular formula C6H5ClN2O2 B6589028 2-amino-3-chloropyridine-4-carboxylic acid CAS No. 1393573-06-2

2-amino-3-chloropyridine-4-carboxylic acid

Cat. No.: B6589028
CAS No.: 1393573-06-2
M. Wt: 172.6
InChI Key:
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Description

2-Amino-3-chloropyridine-4-carboxylic acid is a heterocyclic organic compound that contains both an amino group and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloropyridine-4-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination and carboxylation reactions. One common method includes the reaction of 2-chloropyridine with ammonia to introduce the amino group, followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the chlorination and amination steps, while high-pressure reactors are used for the carboxylation process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-chloropyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes .

Comparison with Similar Compounds

  • 2-Amino-4-chloropyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-6-chloropyridine

Comparison: While these compounds share a similar pyridine core with amino and chlorine substituents, 2-amino-3-chloropyridine-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position. This additional functional group enhances its reactivity and potential for forming diverse derivatives, making it more versatile for various applications .

Properties

CAS No.

1393573-06-2

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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